

The Synthesis and Discovery of 1,1-Dimethylbiguanide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1,1-Dimethylbiguanide HCl*

Cat. No.: *B100539*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and chemical synthesis of 1,1-Dimethylbiguanide hydrochloride, a cornerstone therapeutic agent in the management of type 2 diabetes, widely known as metformin. This document details the historical context of its discovery, delves into the primary synthetic routes, provides detailed experimental protocols, and summarizes key quantitative data. Furthermore, it elucidates the principal signaling pathways involved in its mechanism of action through detailed diagrams, offering a valuable resource for researchers, chemists, and pharmacologists in the field of drug development and metabolic disease research.

Discovery and Historical Context

The journey of 1,1-Dimethylbiguanide hydrochloride, or metformin, began with the study of natural products. The plant *Galega officinalis* (Goat's Rue) was used in folk medicine for centuries to alleviate symptoms now associated with diabetes.^[1] In the early 20th century, the active guanidine-based compounds in this plant, such as galeagine, were identified but found to be too toxic for clinical use.^[1] This led to the synthesis of less toxic biguanide derivatives.

Metformin was first synthesized in 1922 by Emil Werner and James Bell as a product in the synthesis of N,N-dimethylguanidine.^[1] However, its therapeutic potential was not immediately recognized. It was not until the 1950s that French diabetologist Jean Sterne investigated the glucose-lowering properties of metformin and other biguanides, ultimately leading to its introduction as a therapeutic agent.

Chemical Synthesis of 1,1-Dimethylbiguanide Hydrochloride

The most common and industrially practiced synthesis of metformin hydrochloride involves a one-pot reaction between dimethylamine hydrochloride and 2-cyanoguanidine (dicyandiamide).^{[1][2]} This method, originally described in 1922, remains the most efficient and widely used approach.^[1]

Primary Synthetic Route

The fundamental reaction involves the nucleophilic attack of dimethylamine on the electrophilic nitrile carbon of 2-cyanoguanidine.^[2] The reaction is typically carried out by heating the two reactants together.^[1]

A common procedure involves dissolving equimolar amounts of dimethylamine hydrochloride and 2-cyanoguanidine in a suitable solvent, such as toluene, with cooling to create a concentrated solution. An equimolar amount of hydrogen chloride is then slowly added. The reaction is exothermic, causing the mixture to boil. Upon cooling, metformin hydrochloride precipitates out of the solution with a high yield.^[1]

An alternative approach involves first preparing the free base of metformin from metformin hydrochloride, which can then be used in subsequent reactions.^[3] For instance, metformin free base can be prepared by reacting metformin hydrochloride with a strong base like sodium ethoxide.^[3]

Quantitative Data on Synthesis

The synthesis of metformin hydrochloride is known for its high efficiency. The following table summarizes key quantitative data from various reported synthetic methods.

Parameter	Value	Reference
Yield	96%	[1]
96.3%	[4]	
>95%	[5]	
Purity	>99.90%	[5]
Not less than 98.5% and not more than 101.0% (USP standard)		[6]
Melting Point	223-226 °C	[7]
232 °C	[8]	
pKa	12.4	[1]

Experimental Protocols

Synthesis of 1,1-Dimethylbiguanide Hydrochloride

This protocol is a synthesized representation of commonly described methods.

Materials:

- Dimethylamine hydrochloride
- 2-Cyanoguanidine (Dicyandiamide)
- Toluene
- Hydrogen chloride (gas or concentrated solution)
- Methanol
- Sodium Methoxide (for an alternative method)
- Purified water

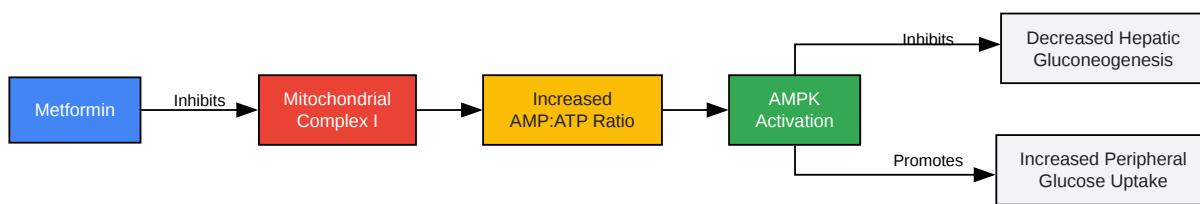
- Ethanol
- Ethyl acetate
- Anhydrous sodium sulfate
- Activated carbon

Procedure:

- **Reaction Setup:** In a reaction vessel, dissolve equimolar amounts of dimethylamine hydrochloride and 2-cyanoguanidine in toluene with cooling to form a concentrated solution.
- **Addition of HCl:** Slowly add an equimolar amount of hydrogen chloride. The mixture will begin to boil due to the exothermic nature of the reaction.
- **Precipitation:** After the reaction subsides, allow the mixture to cool. Metformin hydrochloride will precipitate out of the solution.
- **Isolation:** Collect the precipitate by filtration.
- **Purification (Recrystallization):**
 - Dissolve the crude metformin hydrochloride in purified water.
 - Add activated carbon and stir for a brief period to decolorize the solution.
 - Filter the solution to remove the activated carbon.
 - Add ethanol (e.g., 80% ethanol) to the filtrate to induce crystallization.^[4]
 - Cool the mixture at a low temperature to maximize crystal formation.
 - Collect the purified crystals by filtration and wash with a small amount of cold ethanol.
- **Drying:** Dry the final product under vacuum to obtain pure 1,1-Dimethylbiguanide hydrochloride.

Alternative Synthesis using Sodium Methoxide

Procedure:

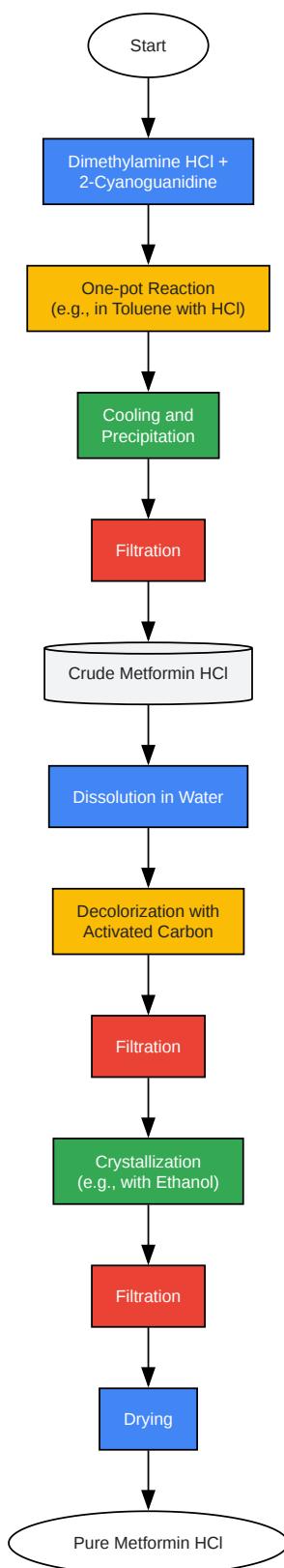

- Weigh 16.8 g of dicyandiamide and dissolve it in 50 ml of methanol.[4]
- After stirring, add 9.1 g of dimethylamine.[4]
- Once dissolved, add 27 g of sodium methoxide.[4]
- Gradually increase the temperature to 30°C and maintain it for 5 hours with stirring.[4]
- Monitor the reaction by a suitable method (e.g., ion chromatography) until the dicyandiamide peak disappears.[4]
- Concentrate the reaction mixture to dryness.[4]
- Add 50 ml of purified water to the residue and adjust the pH to 3 by adding concentrated hydrochloric acid.[4]
- Extract the aqueous phase with ethyl acetate. The organic phase can be recovered and reused.[4]
- Reduce the volume of the aqueous phase by distillation under reduced pressure.[4]
- Add 180 ml of 80% ethanol to the cooled solution to induce crystallization.[4]
- Isolate the crystals by filtration and dry to obtain the final product.[4]

Signaling Pathways and Mechanism of Action

The therapeutic effects of metformin are primarily attributed to its ability to lower hepatic glucose production and improve insulin sensitivity in peripheral tissues.[9][10] These effects are mediated through complex signaling pathways, with the activation of AMP-activated protein kinase (AMPK) being a central mechanism.[10][11][12]

AMPK-Dependent Pathway

Metformin inhibits mitochondrial respiratory chain complex I, leading to a decrease in ATP production and an increase in the cellular AMP:ATP ratio.[10][12] This change in the energy status of the cell activates AMPK.[10][12] Activated AMPK then phosphorylates downstream targets, leading to the inhibition of gluconeogenesis and lipogenesis in the liver, and increased glucose uptake in muscle.[10]



[Click to download full resolution via product page](#)

Caption: Metformin's AMPK-dependent signaling pathway.

Experimental Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of metformin hydrochloride can be visualized as a series of sequential steps, from the initial reaction to the final pure product.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for metformin HCl synthesis.

Conclusion

1,1-Dimethylbiguanide hydrochloride remains a critical tool in the management of type 2 diabetes, a testament to its efficacy and safety profile. Its discovery, rooted in ethnobotanical observations, and its straightforward, high-yielding chemical synthesis have made it one of the most prescribed medications worldwide. Understanding the nuances of its synthesis and the intricacies of its molecular mechanisms of action is paramount for the continued development of novel therapeutics for metabolic disorders. This guide provides a foundational resource for professionals engaged in this important area of research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Metformin - Wikipedia [en.wikipedia.org]
- 2. Total synthesis of metformin - The Science Snail [sciencesnail.com]
- 3. Synthesis of Metformin Hydrosulfide and Its Controlled-Release of H₂S - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. CN104829495A - A method for preparing metformin hydrochloride with high purity and high yield by two-component solvent - Google Patents [patents.google.com]
- 6. biomedres.us [biomedres.us]
- 7. 1,1-Dimethylbiguanide 97 1115-70-4 [sigmaaldrich.com]
- 8. bocsci.com [bocsci.com]
- 9. scispace.com [scispace.com]
- 10. Metformin Mechanism of Action: A Clear Practical Guide [canadianinsulin.com]
- 11. Molecular mechanisms of action of metformin: latest advances and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [The Synthesis and Discovery of 1,1-Dimethylbiguanide Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b100539#discovery-and-chemical-synthesis-of-1-1-dimethylbiguanide-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com